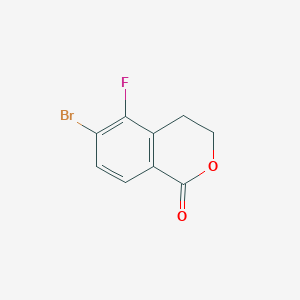

6-bromo-5-fluoroisochroman-1-one

Description

Properties

Molecular Formula |

C9H6BrFO2 |

|---|---|

Molecular Weight |

245.04 g/mol |

IUPAC Name |

6-bromo-5-fluoro-3,4-dihydroisochromen-1-one |

InChI |

InChI=1S/C9H6BrFO2/c10-7-2-1-6-5(8(7)11)3-4-13-9(6)12/h1-2H,3-4H2 |

InChI Key |

JPGWCQOPYUUADA-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=O)C2=C1C(=C(C=C2)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-5-fluoroisochroman-1-one typically involves the bromination and fluorination of the isochromenone core. One common method involves the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective introduction of bromine and fluorine atoms.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-bromo-5-fluoroisochroman-1-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in anhydrous solvents.

Major Products Formed

Substitution Reactions: The major products are substituted isochromenones with different functional groups replacing the bromine or fluorine atoms.

Oxidation Reactions: The major products are ketones or carboxylic acids.

Reduction Reactions: The major products are alcohols.

Scientific Research Applications

6-bromo-5-fluoroisochroman-1-one has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-5-fluoroisochroman-1-one involves its interaction with specific molecular targets. The bromine and fluorine atoms can form strong interactions with biological molecules, leading to changes in their structure and function. The compound may inhibit or activate certain enzymes or receptors, thereby exerting its effects on cellular pathways.

Comparison with Similar Compounds

6-Bromo-4-isochromanone

- Molecular Formula : C₉H₇BrO₂.

- Molecular Weight : ~226.9 g/mol.

- Key Differences: Lacks the 5-fluoro substituent, reducing electron-withdrawing effects at position 5. Bromine at position 6 may undergo nucleophilic substitution more readily than fluorine due to its larger atomic radius and weaker C-Br bond. Applications: Likely used in halogen exchange reactions or as a precursor for functionalized isochromanones .

5-Bromo-1H-isochromen-1-one

- Structure: Bromine at position 5, unsaturated lactone ring (isochromenone).

- Molecular Formula : C₉H₅BrO₂.

- Molecular Weight : ~224.9 g/mol.

- Key Differences: Unsaturated double bond in the lactone ring increases conjugation, altering electronic properties and reactivity. Bromine at position 5 vs. fluorine in the target compound; bromine’s lower electronegativity may reduce the electron-deficient nature of the aromatic system.

5-Bromo-6-methyluracil

- Structure : Bromine at position 5, methyl at position 6 on a uracil scaffold.

- Molecular Formula : C₅H₅BrN₂O₂.

- Molecular Weight : ~205.0 g/mol.

- Key Differences: Belongs to the pyrimidine class, distinct from isochromanones. Bromine here may act as a leaving group in nucleoside analog synthesis. Applications: Antiviral or anticancer agent precursor, highlighting divergent biological roles compared to halogenated isochromanones .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Halogen Substituents | Ring Saturation | Key Applications |

|---|---|---|---|---|---|

| 6-Bromo-5-fluoroisochroman-1-one | C₉H₆BrFO₂ | 250.9 | Br (C6), F (C5) | Saturated | Pharmaceutical intermediates |

| 6-Bromo-4-isochromanone | C₉H₇BrO₂ | 226.9 | Br (C6) | Saturated | Organic synthesis building block |

| 5-Bromo-1H-isochromen-1-one | C₉H₅BrO₂ | 224.9 | Br (C5) | Unsaturated | Biochemical reagents |

| 5-Bromo-6-methyluracil | C₅H₅BrN₂O₂ | 205.0 | Br (C5) | N/A (pyrimidine) | Nucleoside analog synthesis |

Research Findings and Reactivity Insights

- Steric Considerations: Adjacent bromine (C6) and fluorine (C5) substituents may create steric hindrance, limiting access to the carbonyl group for nucleophilic attacks compared to monosubstituted analogs like 6-bromo-4-isochromanone .

- Synthetic Utility : The dual halogenation pattern in the target compound could enable sequential cross-coupling reactions (e.g., Suzuki-Miyaura), leveraging bromine as a better leaving group than fluorine .

Q & A

Basic: What are the critical steps for synthesizing 6-bromo-5-fluoroisochroman-1-one with high purity?

Answer:

Synthesis typically involves halogenation and fluorination steps. Begin with isochroman-1-one as the core structure. Bromination at position 6 can be achieved using N-bromosuccinimide (NBS) under radical conditions, while fluorination at position 5 may employ electrophilic fluorinating agents like Selectfluor®. Key considerations:

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.

- Yield optimization: Bromine’s steric bulk may hinder fluorination; adjust reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or acetonitrile) to improve efficiency .

Basic: How is the structure of this compound validated experimentally?

Answer:

Combine multiple spectroscopic techniques:

- NMR: H and C NMR to confirm substituent positions. Fluorine’s electronegativity causes deshielding of adjacent protons (e.g., δ ~6.8–7.2 ppm for aromatic H).

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H] at m/z 245.05 for CHBrFO) .

- X-ray crystallography: Resolve spatial arrangement of bromine and fluorine substituents (if crystalline derivatives are obtainable) .

Advanced: How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for halogenated isochromanones?

Answer:

Contradictions often arise from substituent proximity or dynamic effects. Strategies include:

- Variable Temperature (VT) NMR: Assess conformational flexibility (e.g., ring puckering in isochromanone).

- 2D NMR (COSY, NOESY): Identify coupling between adjacent protons and substituents.

- Computational modeling: Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Advanced: What strategies mitigate low yields in bromo-fluoro isochromanone synthesis?

Answer:

Bromine’s steric and electronic effects can suppress fluorination. Optimize via:

- Protecting groups: Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).

- Catalysis: Use palladium catalysts for cross-coupling steps to introduce fluorine post-bromination.

- Microwave-assisted synthesis: Enhance reaction kinetics for halogenation steps (e.g., 30 min at 100°C vs. 24 hrs conventional) .

Advanced: How do bromine and fluorine substituent positions influence bioactivity in isochromanone derivatives?

Answer:

Structure-activity relationship (SAR) studies on analogous compounds reveal:

| Compound | Bromine Position | Fluorine Position | Observed Activity |

|---|---|---|---|

| 5-Bromo-7-fluorochroman-4-one | 5 | 7 | Anticancer (IC ~10 µM) |

| This compound | 6 | 5 | Hypothesized kinase inhibition |

Fluorine at position 5 enhances metabolic stability, while bromine at position 6 may improve target binding affinity. Test via:

- Enzyme assays: Measure inhibition of kinases (e.g., EGFR, VEGFR).

- Molecular docking: Compare binding poses with/without substituents .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Answer:

Use density functional theory (DFT) to:

- Calculate Fukui indices: Identify electrophilic centers (e.g., bromine at C6).

- Transition state analysis: Model SN2 pathways for bromine displacement.

- Solvent effects: Simulate polar aprotic solvents (e.g., DMSO) to stabilize intermediates .

Advanced: How to address discrepancies in biological activity data across similar fluorinated isochromanones?

Answer:

Discrepancies may stem from assay conditions or impurities. Validate via:

- Dose-response curves: Ensure linearity across concentrations (e.g., 1–100 µM).

- Purity checks: Use HPLC (≥95% purity; C18 column, acetonitrile/water mobile phase).

- Control experiments: Compare with unsubstituted isochromanone to isolate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.